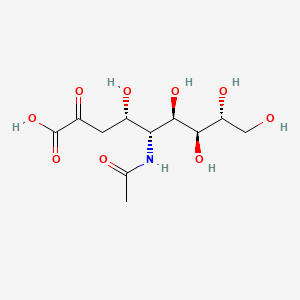

N-acetyl-beta-neuraminic acid

Descripción general

Descripción

El ácido N-acetil-D-neuramínico, comúnmente conocido como NeuAc, es un monosacárido carboxilado de nueve carbonos con un grupo N-acetilo en la posición 5. Es un miembro conocido de la familia del ácido siálico, que desempeña un papel crucial en diversos procesos biológicos. NeuAc se encuentra en glicolípidos y glicoproteínas de la superficie celular, donde participa en eventos de reconocimiento celular, invasión viral, fertilización, inflamación, tumorogénesis, diferenciación celular y adhesión celular .

Métodos De Preparación

NeuAc se puede producir a través de varios métodos, incluida la extracción natural, la síntesis química, la síntesis enzimática y la biosíntesis. Entre estos métodos, la síntesis enzimática es altamente eficiente e implica el uso de N-acetil-glucosamina 2-epimerasa (AGE) para la epimerización y la N-acetil-D-neuramínico liasa (NAL) para la condensación aldólica. Este proceso enzimático de dos pasos utiliza piruvato y N-acetil-glucosamina como sustratos . La producción industrial de NeuAc a menudo implica la optimización de varios parámetros, como la concentración de piruvato y la temperatura, para aumentar el rendimiento de conversión .

Análisis De Reacciones Químicas

NeuAc se somete a varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de NeuAc puede conducir a la formación de N-acetil-D-manosamina, mientras que la reducción puede producir N-acetil-D-glucosamina .

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Antiviral Properties

Neu5Ac has garnered attention for its antiviral properties, particularly as a precursor for antiviral drugs. One notable derivative, zanamivir, is used to inhibit neuraminidases of influenza viruses A and B, effectively preventing infections from strains like H5N1 and H1N1 . The production of Neu5Ac through biocatalysis has shown promise in enhancing the yield of such therapeutic agents, with innovative methods yielding high concentrations of Neu5Ac .

1.2 Cancer Therapy

Neu5Ac is utilized in targeted cancer therapies by modifying cell surfaces to enhance cellular recognition and immune response. Studies indicate that Neu5Ac can be employed to decorate therapeutic cells, improving their targeting capabilities against tumors . This application underscores the potential for Neu5Ac in developing advanced cancer treatments.

Biotechnological Applications

2.1 Enzymatic Production

The enzymatic synthesis of Neu5Ac has been a focus of research due to its efficiency and potential for scalability. Recent advancements include a one-pot biosynthesis method using chitin as a substrate, which significantly reduces production costs compared to traditional methods . The use of multi-enzyme systems has been shown to yield substantial amounts of Neu5Ac rapidly, making it an attractive option for industrial applications .

2.2 Biocatalysts Development

Innovative biocatalyst systems have been developed where enzymes are immobilized on bacterial spores, allowing for continuous production cycles without the need for extensive purification processes . This method not only enhances efficiency but also minimizes operational costs associated with enzyme recovery.

Food Science Applications

3.1 Nutritional Supplement

Neu5Ac is recognized for its health benefits, including promoting mental health and enhancing immune function. It is increasingly used as a dietary supplement in functional foods aimed at improving cognitive development in infants . The incorporation of Neu5Ac into food products is supported by its recognized safety profile and health benefits.

Table 1: Summary of Neu5Ac Production Methods

Case Study: Antiviral Drug Development

A study highlighted the successful application of Neu5Ac derivatives in developing antiviral drugs targeting influenza viruses. By employing engineered bacteria capable of producing high yields of Neu5Ac, researchers were able to facilitate the synthesis of effective neuraminidase inhibitors, demonstrating the compound's critical role in pharmaceutical development .

Mecanismo De Acción

NeuAc ejerce sus efectos a través de varios objetivos y vías moleculares. Generalmente se fusiona en el extremo no reductor de los glicolípidos y las glicoproteínas en la membrana celular, donde participa en eventos de reconocimiento celular. NeuAc interactúa con receptores específicos en la superficie celular, activando vías de señalización que regulan procesos biológicos como la invasión viral, la inflamación y la adhesión celular .

Comparación Con Compuestos Similares

NeuAc es único entre los ácidos siálicos debido a su estructura específica y funciones biológicas. Los compuestos similares incluyen el ácido N-glicolneuramínico (Neu5Gc) y el ácido 2-ceto-3-desoxi-D-glicero-D-galacto-nonónico (KDN). Mientras que Neu5Gc se encuentra en muchos animales pero no en los humanos, KDN está presente tanto en bacterias como en animales. NeuAc es el único ácido siálico que se encuentra en los humanos, lo que lo hace particularmente significativo en la biología humana .

Actividad Biológica

N-acetyl-beta-neuraminic acid (Neu5Ac), also known as NANA, is a prominent sialic acid found in various mammalian tissues, playing crucial roles in biological processes. This article explores its biological activities, significance in human health, and potential applications in medicine and biotechnology.

Overview of this compound

Neu5Ac is the most abundant form of sialic acid in human cells, contributing to the structure of glycoproteins and glycolipids. It is negatively charged at physiological pH and is integral to cellular interactions and signaling pathways. Neu5Ac is involved in:

- Cellular Recognition : It facilitates cell-cell interactions and communication.

- Immune Response : Neu5Ac's presence on cell surfaces can modulate immune responses.

- Pathogen Interaction : It serves as a receptor for various viruses, including influenza.

1. Role in Viral Infections

Neu5Ac acts as a receptor for influenza viruses, allowing them to attach to host cells via hemagglutinin. This interaction is crucial for viral entry and infection progression. Studies have shown that modifications to Neu5Ac can influence susceptibility to viral infections, highlighting its role in virology .

2. Bacterial Pathogenesis

Certain bacteria utilize Neu5Ac as a nutrient source or modify their surface structures with it to evade host immune responses. For instance, Escherichia coli has evolved mechanisms to transport Neu5Ac from the environment, which aids in its pathogenicity .

3. Neurological Functions

Neu5Ac is abundant in neuronal membranes, where it contributes to synaptic plasticity and cognitive functions. Its presence in gangliosides is essential for neuronal signaling and protection against neurodegenerative diseases .

Case Study 1: Neu5Ac and Influenza Virus Inhibition

A study demonstrated that derivatives of Neu5Ac could inhibit the neuraminidases of influenza viruses A and B. The commercial derivative zanamivir has been effectively used to prevent infections caused by these viruses .

Case Study 2: Immunomodulatory Effects

Research indicated that Neu5Ac supplementation could enhance immune responses in animal models, suggesting its potential as an immunomodulatory agent .

Research Findings

Recent studies have highlighted various aspects of Neu5Ac's biological activity:

- Synthesis and Modification : Advances in enzymatic synthesis of Neu5Ac have been reported, providing insights into its production methods that may enhance its availability for therapeutic use .

- Safety Profiles : The European Food Safety Authority (EFSA) has evaluated synthetic Neu5Ac as a novel food ingredient, concluding it is safe for consumption within specified limits .

- Clinical Applications : Neu5Ac has been explored for its potential benefits in mental health promotion and as a dietary supplement .

Data Tables

Propiedades

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.